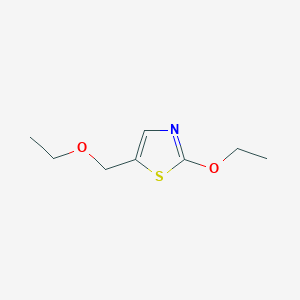

2-Ethoxy-5-(ethoxymethyl)thiazole

Descripción general

Descripción

2-Ethoxy-5-(ethoxymethyl)thiazole is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing a ring with sulfur and nitrogen as heteroatoms. Thiazoles are known for their importance in medicinal chemistry due to their presence in compounds with various biological activities. Although the specific compound this compound is not directly mentioned in the provided papers, the papers do discuss related thiazole derivatives and their synthesis, molecular structure, and biological activities, which can provide insights into the properties and potential applications of this compound.

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in several of the provided papers. For instance, paper discusses the synthesis of 5-(ethoxymethylene)thiazolidine-2,4-dione derivatives and their reactions with various reagents to yield cycloaddition products. Similarly, paper explores the use of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone as a core building block for synthesizing thiopyrano[2,3-d]thiazole derivatives. These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. Paper provides a detailed analysis of the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, including Hirshfeld surface analysis and quantum chemical computations. These techniques could be applied to this compound to predict its molecular structure and electronic properties, which are important for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to a wide range of biological activities. Paper describes the reactions of 5-(ethoxymethylene)thiazolidine-2,4-dione derivatives with different reagents, resulting in products with antibacterial and antifungal activities. Paper details the transformation of a thiazole derivative into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility of thiazole compounds in chemical synthesis. These reactions could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Paper reports on the synthesis and structure of a related compound, providing insights into the intermolecular interactions and hydrogen bonding patterns that could also be present in this compound. Paper describes the crystal structures of two thiazole derivatives, highlighting the importance of hydrogen bonding in the solid-state structure. These findings can help predict the solubility, stability, and crystalline properties of this compound.

Aplicaciones Científicas De Investigación

1. Synthesis of Novel Biorelevant Molecules

2-Ethoxy-5-(ethoxymethyl)thiazole derivatives are used as core building blocks in the synthesis of new thiopyrano[2,3-d]thiazole derivatives, relevant in medicinal chemistry. These compounds have shown high antitumor and moderate antiviral activity (Atamanyuk et al., 2014).

2. Potent Lipoxygenase Inhibitors

Thiazoles including 2-ethoxy derivatives have been identified as novel 5-lipoxygenase inhibitors, demonstrating significant anti-inflammatory properties. These compounds interact with the enzyme active site selectively and enantioselectively (Bird et al., 1991).

3. Anti-Hepatic Cancer Agents

2-Ethoxy thiazole compounds have been synthesized and evaluated for their anti-hepatic cancer potency. In silico techniques suggest good docking scores and promising inhibition activity against hepatic cancer cell lines (Rashdan et al., 2021).

4. Development of Anticancer Agents

Various thiazole derivatives, including 2-ethoxy variants, have been synthesized and tested for their anticancer activity against breast cancer cells, showing potential for development into effective cancer treatments (Sonar et al., 2020).

5. Synthesis of Antimicrobial Agents

Research has focused on the synthesis of new thiazole compounds with antimicrobial properties, where this compound derivatives have been utilized to develop potent antimicrobial agents against various bacterial and fungal strains (Wardkhan et al., 2008).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse skin with water/shower) .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

The thiazole ring is known to be planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could potentially influence its interaction with its targets.

Result of Action

Based on the known biological activities of thiazole derivatives, the compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

2-ethoxy-5-(ethoxymethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-3-10-6-7-5-9-8(12-7)11-4-2/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXUUVURYZKINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(S1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289453 | |

| Record name | Thiazole, 2-ethoxy-5-(ethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1640995-61-4 | |

| Record name | Thiazole, 2-ethoxy-5-(ethoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1640995-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-ethoxy-5-(ethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

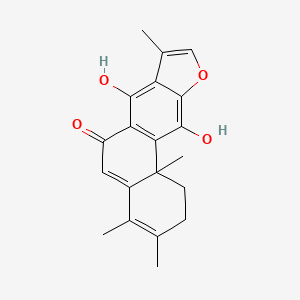

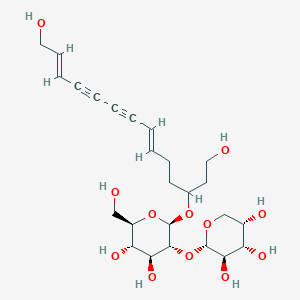

![2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride](/img/structure/B3028082.png)

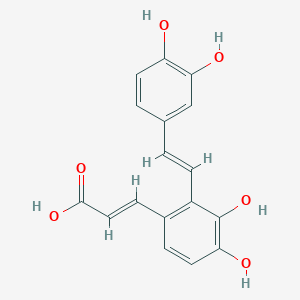

![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)

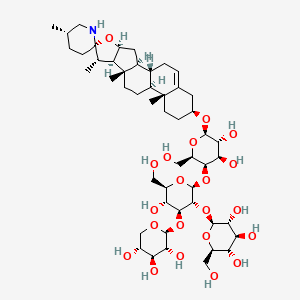

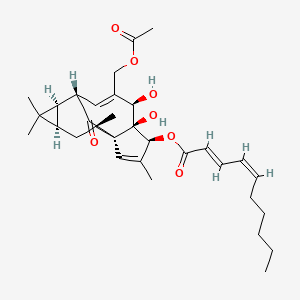

![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)

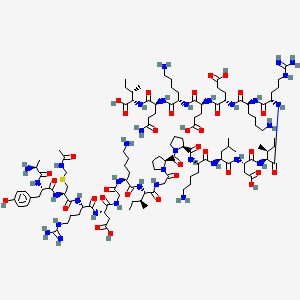

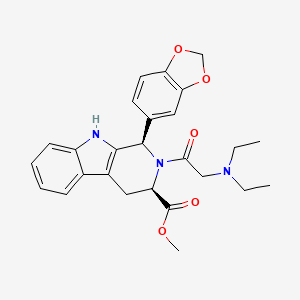

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)